

Invopressin Profile and Known Alternatives

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Compound Focus: Invopressin

CAS No.: 1488411-60-4

Cat. No.: S12859856

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The table below summarizes the core identity and known activity of **Invopressin**, along with a list of other vasopressin analogues mentioned in the literature.

Table 1: Core Profile of Invopressin and Alternative Compounds

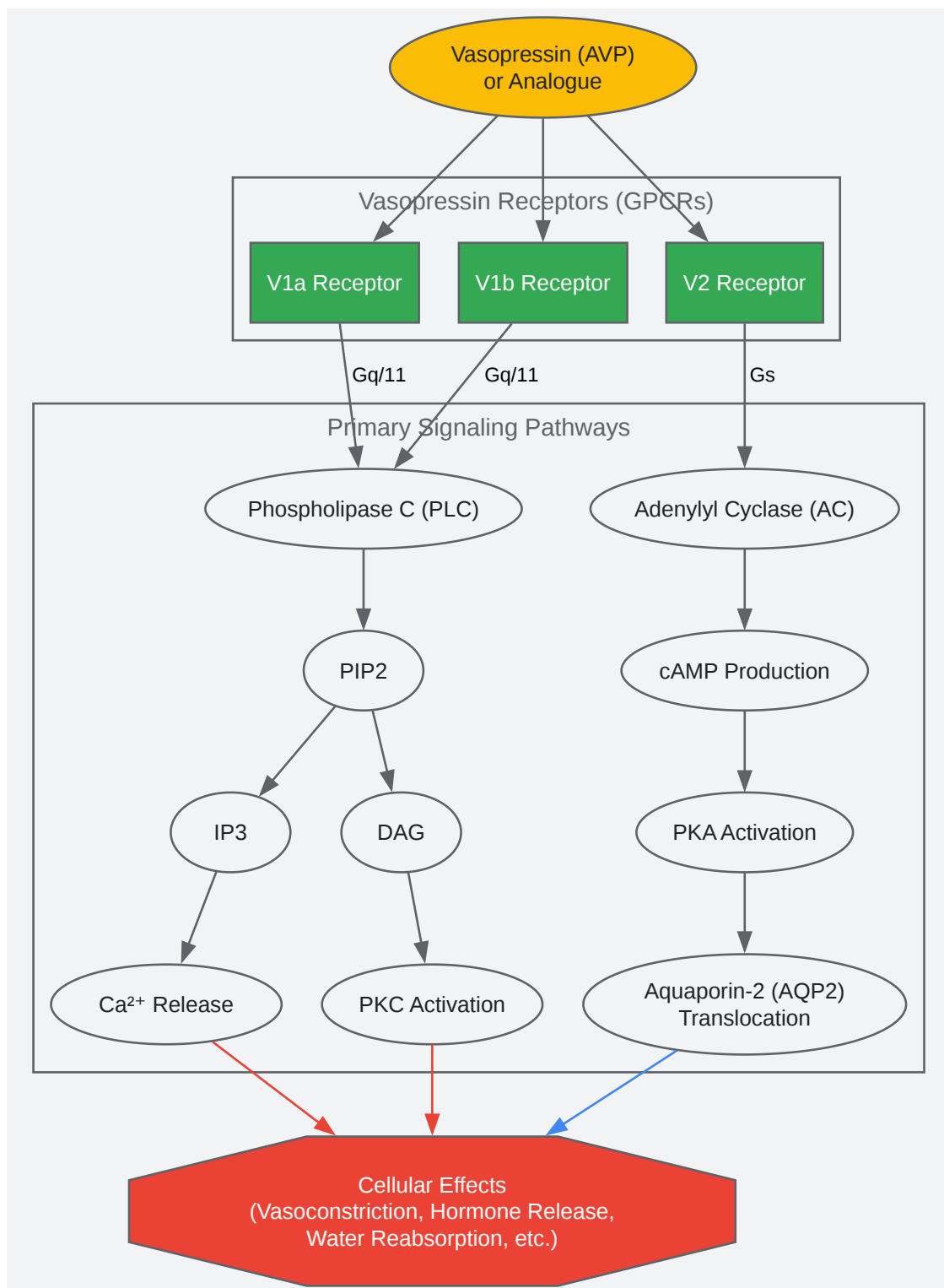
Compound Name	CAS Number	Molecular Formula / Molecular Weight	Primary Target / Mechanism	Reported EC50 / IC50 / Ki	Key Research/Clinical Applications (from search results)
Invopressin	1488411-60-4 [1] [2] [3]	C110H161N31O27S2 / 2413.78 g/mol [1] [2] [3]	Vasopressin V1A receptor partial agonist [1] [2] [3]	EC50 = 1.0 nM (V1A receptor) [1] [2] [3]	Cirrhosis research (bacterial peritonitis, HRS2, refractory ascites) [1] [3]
Arginine Vasopressin (AVP)	113-79-1	Not available in sources	Endogenous ligand for V1A, V1B, and V2 receptors [4]	Not available in sources	Vasodilatory shock, septic shock, hypertension, edema, congestive heart failure [4]

Compound Name	CAS Number	Molecular Formula / Molecular Weight	Primary Target / Mechanism	Reported EC50 / IC50 / Ki	Key Research/Clinical Applications (from search results)
Terlipressin	Not available in sources	Not available in sources	Long-acting synthetic analogue [4]	Not available in sources	Variceal bleeding in liver cirrhosis patients [4]
Desmopressin	16789-98-3	Not available in sources	Synthetic analogue; more proteolysis-resistant [4]	Not available in sources	Mainly antidiuretic effects [4]
Lypressin	113-80-4	Not available in sources	Natural peptide analogue [4]	Not available in sources	Treatment of diabetes insipidus [4]
Conivaptan	210101-16-9	Not available in sources	Dual V1A/V2 receptor antagonist [2]	Ki = 0.48 nM (V1A), 3.04 nM (V2) [2]	Research use [2]
Tolvaptan	150683-30-0	Not available in sources	Selective V2 receptor antagonist [2]	IC50 = 1.28 μM (for inhibition of AVP-induced platelet aggregation) [2]	Research use [2]
Mozavaptan	Not available in sources	Not available in sources	Selective V2 receptor antagonist [2]	IC50 = 14 nM (V2 receptor) [2]	Research use [2]

Vasopressin Receptor Signaling and Experimental Context

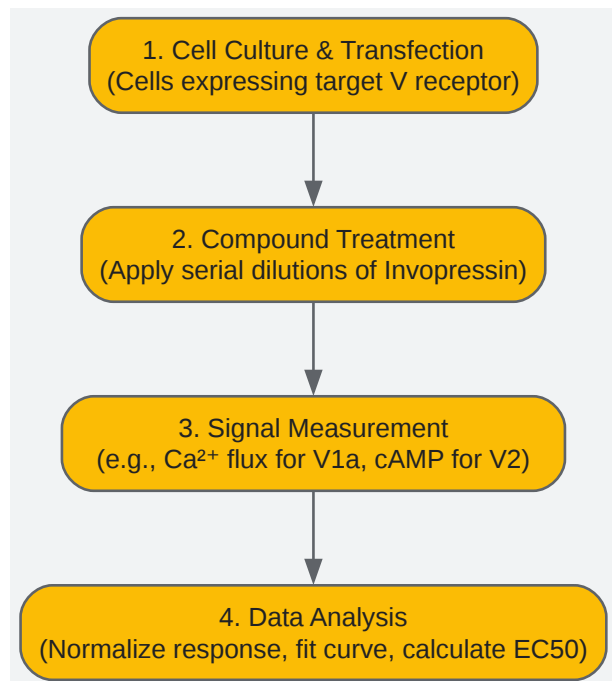
Understanding the mechanism of action is crucial for comparing these compounds. Vasopressin receptors are **G-protein coupled receptors (GPCRs)** [4]. The signaling pathways for the primary receptors are complex, but can be summarized as follows. This pathway is fundamental to designing experiments to evaluate agonist or antagonist activity.

Diagram 1: Vasopressin Receptor Signaling Pathways



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A typical experimental workflow to determine a compound's activity (e.g., EC₅₀ for an agonist) involves testing in a cellular system expressing the target receptor.

Diagram 2: General Workflow for Receptor Activity Assay

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Key Experimental Details:

- **Cellular System:** Experiments to characterize **Invopressin** and similar compounds are typically conducted in **cell lines engineered to stably express a single human vasopressin receptor subtype** (e.g., CHO or HEK293 cells) [1]. This ensures the observed activity is specific to the target receptor.
- **Signal Detection:**
 - For **V1a and V1b receptors**, which couple to Gq proteins and mobilize intracellular calcium, a common method is the use of **calcium-sensitive fluorescent dyes** [4].
 - For **V2 receptors**, which couple to Gs proteins and stimulate cAMP production, detection can be achieved with **cAMP-responsive luciferase reporters (e.g., GloSensor) or ELISA**.
- **Data Interpretation:** The **EC50 (Half Maximal Effective Concentration)** value of 1.0 nM for **Invopressin** indicates its potency as a V1A partial agonist. This means it activates the V1A receptor with high potency but does not produce the same maximum response (efficacy) as the full natural hormone, AVP [1]. This is a critical distinction for its therapeutic profile.

Navigating Information Gaps and Next Steps

The search results confirm **Invopressin**'s identity and primary activity but lack direct, quantitative comparisons with alternatives like Terlipressin across multiple parameters (e.g., binding affinity, selectivity, functional activity). To build a comprehensive comparison guide, I suggest you:

- **Consult specialized databases:** Search **PubMed/MEDLINE**, **Google Patents** (for WO2013170077, the patent citing **Invopressin**), and commercial pharmacological databases like **IUPHAR/BPS Guide to PHARMACOLOGY**.
- **Define comparison metrics:** Systematically gather data for each alternative on key metrics such as:
 - **Binding affinity (Ki)**
 - **Functional potency (EC50/IC50)**
 - **Receptor selectivity (e.g., V1A vs. V2 selectivity ratio)**
 - **Pharmacokinetic data** (half-life, metabolic stability)

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References

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